Product packaging for Dibutyl Sebacate(Cat. No.:CAS No. 109-43-3)

Dibutyl Sebacate

Cat. No.: B1670437
CAS No.: 109-43-3
M. Wt: 314.5 g/mol
InChI Key: PYGXAGIECVVIOZ-UHFFFAOYSA-N
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Description

Historical Overview of Dibutyl Sebacate (B1225510) Research and Development

The history of dibutyl sebacate reflects the evolution of chemical innovation and industrial needs. justdial.com Its development is closely tied to the demand for effective plasticizers, particularly in the polymer industry. This compound can be synthesized through several methods, including the reaction of sebacic acid and butanol in the presence of an esterification catalyst, distillation of sebacic acid with butyl alcohol using concentrated hydrochloric acid in a benzene (B151609) solution, or the reaction of butyl alcohol with sebacyl chloride. nih.gov Historically, sebacate esters, including DBS, have been utilized as liquid proxies for sebacic acid in grease production and have competed with derivatives of other dicarboxylic acids as plasticizers. royalsocietypublishing.org Early research explored its utility in various materials, including plastics used in food packaging and medical devices. wikipedia.org

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is marked by a focus on its continued use as a plasticizer, particularly in the context of finding alternatives to phthalate (B1215562) esters due to toxicity concerns. royalsocietypublishing.orgresearchgate.net DBS is recognized as a safe, biodegradable, and cost-effective aliphatic ester that offers superior operational properties compared to some conventional plasticizers. royalsocietypublishing.org Research is ongoing to optimize its synthesis for industrial scalability, with studies demonstrating methods to achieve high yields. royalsocietypublishing.org

Emerging trends for this compound emphasize its potential in sectors prioritizing sustainability and environmental safety. justdial.com There is increasing interest in the development of bio-based or renewable chemical solutions, and the market for DBS derived from natural, plant-based sources is expected to expand. datahorizzonresearch.com Research also explores its applications in specialized areas such as pharmaceutical formulations for polymeric coatings and as a component in advanced materials like potentiometric sensors. taylorandfrancis.comtaylorandfrancis.com The growing demand in industries such as automotive, construction, consumer goods, cosmetics, personal care products, and pharmaceuticals is driving market growth and research into new applications. datahorizzonresearch.comimarcgroup.com

Detailed research findings highlight the effectiveness of DBS as a plasticizer in various polymers, including polyvinyl chloride (PVC), cellulose (B213188) acetate (B1210297) butyrate (B1204436), cellulose acetate propionate (B1217596), ethyl cellulose, polyvinyl butyral, and synthetic rubbers. wikipedia.orgroyalsocietypublishing.org Studies have shown that DBS can provide excellent low-temperature performance and good oil resistance to these materials. wikipedia.orgthegoodscentscompany.com Recent research comparing DBS-plasticized PVC to materials plasticized with conventional phthalates like DEHP and DEHT indicates that DBS can result in materials with superior mechanical and leakage properties. royalsocietypublishing.org

Data regarding the physical and chemical properties of this compound are crucial for understanding its behavior and applications.

PropertyValueSource
Molecular FormulaC₁₈H₃₄O₄PubChem nih.gov
Molecular Weight314.5 g/mol or 314.46 g/mol PubChem nih.gov, Fisher Scientific fishersci.fi
PubChem CID7986PubChem nih.gov
CAS Number109-43-3PubChem nih.gov, The Good Scents Company thegoodscentscompany.com, Fisher Scientific fishersci.fi
EC Number203-672-5PubChem nih.gov, Wikipedia wikipedia.org
Vapor Pressure0.000006 mmHg @ 25.00 °CThe Good Scents Company thegoodscentscompany.com
Flash Point380.00 °F (193.33 °C) TCCThe Good Scents Company thegoodscentscompany.com
Solubility in Wateraround 40 mg/L at 20 °CTaylor & Francis taylorandfrancis.com
Boiling Point344 °CTaylor & Francis taylorandfrancis.com

Theoretical Frameworks for Understanding this compound Interactions

Theoretical frameworks for understanding this compound interactions with polymers often involve concepts related to intermolecular forces and solubility parameters. As a plasticizer, DBS interacts with polymer chains to increase flexibility and reduce the glass transition temperature. The ester groups within DBS contribute to cohesive interactions with polymer backbones, such as PVC, through van der Waals forces, hydrogen bonding, and electrostatic interactions. royalsocietypublishing.org

Hansen Solubility Parameters (HSPs) provide a theoretical approach to predict the compatibility and interactions between solvents and polymers, which can be extended to understanding plasticizer-polymer interactions. longdom.org HSPs quantify the dispersion forces (δd), polar interactions (δp), and hydrogen bonding (δh) of a substance. Matching the HSPs of the plasticizer to those of the polymer can theoretically indicate good compatibility and effective plasticization. longdom.org

Molecular dynamics simulations are another theoretical tool used to investigate the interactions of plasticizers with polymers at an atomic level. acs.org These simulations can help predict plasticization efficiency by analyzing properties such as the depression in glass transition temperature and changes in mechanical properties. acs.org Studies utilizing molecular dynamics have explored the role of hydrogen bonding between polymer and plasticizer molecules in determining plasticization efficiency. acs.org For instance, simulations have been used to rank the plasticizing efficiency of different molecules for polymers like thermoplastic starch, providing insights into how interactions like hydrogen bonding correlate with plasticization properties. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O4<br>C18H34O4<br>CH3(CH2)3O2C(CH2)8CO2(CH2)3CH3 B1670437 Dibutyl Sebacate CAS No. 109-43-3

Properties

IUPAC Name

dibutyl decanedioate
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InChI

InChI=1S/C18H34O4/c1-3-5-15-21-17(19)13-11-9-7-8-10-12-14-18(20)22-16-6-4-2/h3-16H2,1-2H3
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InChI Key

PYGXAGIECVVIOZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)CCCCCCCCC(=O)OCCCC
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DSSTOX Substance ID

DTXSID1041847
Record name Dibutyl decanedioate
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Molecular Weight

314.5 g/mol
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Physical Description

Liquid, Colorless oily liquid; [ICSC] Odorless; [HSDB], COLOURLESS OILY LIQUID., colourless to oily liquid; fruity but very mild odour with a very faint fruity oily taste
Record name Decanedioic acid, 1,10-dibutyl ester
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Boiling Point

344.5 °C, 211.00 to 212.00 °C. @ 11.00 mm Hg, 344-345 °C
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Flash Point

353 °F (178 °C) (OPEN CUP), 167 °C
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Solubility

Soluble in ethyl ether, water solubility = 40 mg/l @ 20 °C, 0.04 mg/mL at 20 °C, Solubility in water: none, insoluble in water; soluble in alcohol; miscible in oil
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Density

0.9405 @ 15 °C, Relative density (water = 1): 0.9, 0.936-0.940 (20°)
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Vapor Density

10.8 (Air= 1), Relative vapor density (air = 1): 10.8
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Vapor Pressure

0.00000469 [mmHg], 4.69X10-6 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

109-43-3
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Record name Decanedioic acid, 1,10-dibutyl ester
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Melting Point

-10 °C, 12 °C
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Synthesis Methodologies and Catalysis in Dibutyl Sebacate Production

Esterification Reactions for Dibutyl Sebacate (B1225510) Synthesis

The primary route for synthesizing dibutyl sebacate is through the esterification reaction between sebacic acid (a dicarboxylic acid) and n-butanol (a primary alcohol) cdc.govspecialchem.comprocurementresource.com. This reaction typically yields this compound and water as a byproduct specialchem.com.

Conventional Esterification Processes

Conventional methods for the esterification of sebacic acid with butanol often involve the use of strong Brønsted acid catalysts royalsocietypublishing.org. These processes can be carried out by reacting sebacic acid and butanol in the presence of a suitable esterification catalyst cdc.gov. Another conventional approach involves the distillation of sebacic acid with butyl alcohol in the presence of concentrated hydrochloric acid in a benzene (B151609) solution cdc.gov. The reaction of butyl alcohol with sebacyl chloride is also listed as a synthesis method cdc.gov.

However, conventional homogeneous catalysis using strong acids like sulfuric acid or p-toluenesulfonic acid, while effective, can present environmental challenges and require costly neutralization and separation steps from the post-reaction mixture royalsocietypublishing.orgguidechem.com. Concentrated sulfuric acid, for instance, is strongly corrosive and can lead to side reactions and significant environmental pollution guidechem.com.

Catalyst Systems for Enhanced this compound Yields

To improve the efficiency and sustainability of this compound synthesis, various catalyst systems have been explored, including both homogeneous and heterogeneous catalysts royalsocietypublishing.orgguidechem.com. The development of non-toxic, non-corrosive, and easily separable solid catalysts is a significant area of research aimed at replacing traditional acid catalysts guidechem.com.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. While strong Brønsted acids like sulfuric acid have been conventionally used, their drawbacks have led to the investigation of alternative homogeneous systems royalsocietypublishing.orgguidechem.com. For example, a scalable synthesis of DBS has been demonstrated using a triethylamine-sulfuric(VI) acid catalyst, achieving approximately 100% yield under optimized conditions (90°C, 15 mol% catalyst, 4:1 BuOH to sebacic acid ratio, 2 h) royalsocietypublishing.org. Other inorganic homogeneous catalysts explored for catalytic synthetic this compound include oxidation of Asian tin, ammonium (B1175870) alum, copper sulfate (B86663), zinc sulfate, titanium sulfate, and sodium crystalline sodium sulfate guidechem.com. Lewis acids like crystalline tin tetrachloride (SnCl4·5H2O) have also been used, showing high esterification rates guidechem.com.

Heterogeneous Catalysis for Sustainable this compound Production

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability, contributing to more sustainable processes royalsocietypublishing.org. Various solid acid catalysts have been investigated for the synthesis of this compound.

Phosphotungstic Acid Supported on Activated Carbon Catalysis

Phosphotungstic acid (PW12) supported on activated carbon has been identified as an effective heterogeneous catalyst for the synthesis of this compound researchgate.netresearchgate.net. Studies have investigated the influencing factors to determine optimal reaction conditions researchgate.net. Under optimal conditions, including a molar ratio of sebacic acid to n-butanol of 1:5.0, 0.08 mol sebacic acid, 1.5 g catalyst with 25.3% loading, a reaction time of 3.0 h, 10 mL water carrying agent, and a reaction temperature of 98-112 °C, the esterification extent reached up to 98.1% researchgate.netresearchgate.net. A key advantage of this catalytic system is the potential for catalyst recovery researchgate.netresearchgate.net.

Here is a summary of optimal conditions and results for this compound synthesis using phosphotungstic acid supported on activated carbon:

ParameterOptimal Value
Molar ratio (sebacic acid:n-butanol)1:5.0
Sebacic acid quantity0.08 mol
Catalyst amount1.5 g
Catalyst loading25.3%
Reaction time3.0 h
Water carrying agent10 mL
Reaction temperature98-112 °C
Esterification extent98.1%
Rare Earth Solid Acid Catalysts (e.g., S2O82-/ZrO2-La2O3) in this compound Synthesis

Rare earth solid acid catalysts have also been explored for the synthesis of this compound from sebacic acid and n-butanol researchgate.netresearchgate.netcqvip.com. One such catalyst is the S2O82-/ZrO2-La2O3 system researchgate.netresearchgate.netcqvip.com. Research has focused on the effect of various factors, including catalyst mass fraction, molar ratio of alcohol to acid, reaction temperature, and reaction time, on the esterification rate researchgate.net. Using a self-made rare earth solid acid S2O82-/ZrO2-La2O3 catalyst, an esterification rate of up to 97.72% was achieved under optimal conditions researchgate.net. These conditions included a catalyst dosage of 2.5%, a molar ratio of alcohol to acid of 3.0:1.0, a reaction temperature of 170 °C, and a reaction time of 300 min researchgate.net. This catalyst system has demonstrated stable performance and regeneration capacity researchgate.net.

Here is a summary of optimal conditions and results for this compound synthesis using S2O82-/ZrO2-La2O3:

ParameterOptimal Value
Catalyst dosage2.5%
Molar ratio (alcohol:acid)3.0:1.0
Reaction temperature170 °C
Reaction time300 min
Esterification rate97.72%
Enzymatic Catalysis in this compound Synthesis

Enzymatic catalysis presents a promising, environmentally benign alternative to traditional chemical catalysts for the synthesis of sebacic acid esters, including this compound. Lipases, a class of enzymes that catalyze the hydrolysis, esterification, and transesterification of lipids, have shown efficacy in the synthesis of dicarboxylic acid esters. Studies on the enzymatic synthesis of sebacic acid diesters using immobilized lipases, such as Novozym 435, Lipozyme RM IM, and Lipozyme TL IM, have demonstrated high conversion rates of sebacic acid and significant diester yields under solvent-free conditions. fishersci.ca Specifically, Novozym 435 has shown high effectiveness in the esterification of sebacic acid with 1-octanol, achieving sebacic acid conversions close to 100% and diester molar percentages exceeding 90%. fishersci.ca While much of the enzymatic research in the provided sources focuses on other sebacic acid diesters like dioctyl sebacate, the principle is applicable to this compound synthesis. One study explicitly mentions a chemoenzymatic route involving the processing of sebacic acid with lipase (B570770) and 1-butanol (B46404) to obtain this compound. Enzymatic methods, such as those employing Candida antarctica lipase B in related sebacate synthesis, can offer advantages in regioselectivity.

Reaction Kinetics and Thermodynamic Studies of this compound Formation

The formation of this compound via the esterification of sebacic acid and n-butanol is an equilibrium-limited reaction, characteristic of Fischer esterification. To achieve high yields, the equilibrium must be shifted towards product formation. This is commonly achieved by removing water, a byproduct of the reaction.

Studies optimizing the synthesis of this compound provide insights into the reaction kinetics and thermodynamics. Factors such as temperature, reaction time, and catalyst concentration significantly influence the reaction rate and the final equilibrium position. Research has explored the effect of temperature on the esterification rate, showing that higher temperatures generally lead to faster reaction kinetics. For example, in one study using a triethylamine-sulfuric(VI) acid catalyst, a 100% yield of DBS was achievable at 110°C within 120 minutes, while a yield exceeding 90% was observed at 90°C after 60 minutes. Lower temperatures were found to be less favorable for the reaction rate. The use of catalysts, such as triethylamine-sulfuric(VI) acid ionic liquid systems or rare earth solid acids, impacts the reaction pathway and activation energy, thereby affecting the kinetics. The removal of water, often facilitated by a water-carrying agent or the catalyst system itself, is crucial for driving the reaction towards completion according to Le Chatelier's principle.

Alternative Synthetic Routes for this compound

Beyond the conventional Fischer esterification of sebacic acid with n-butanol, alternative synthetic strategies for producing this compound have been explored.

Synthesis from Butyldimethyl Malonate and Dibromination Reagents

An alternative method for the preparation of this compound involves starting from butyldimethyl malonate and utilizing a dibromination reagent. One described process entails dissolving butyldimethyl malonate in a solvent, followed by the addition of sodium particles. This mixture is heated and stirred, after which a dibromination reagent is added dropwise. A specific example of a dibromination reagent mentioned is 1,6-dihalo hexane. This reaction sequence leads to the formation of an intermediate, such as 2,9-dibutyltetramethyl tetracaprate, which is subsequently subjected to hydrolysis with a strong aqueous alkali to yield 2,9-dibutyl tetracapric acid. Finally, refluxing 2,9-dibutyl tetracapric acid in a high boiling solvent for a specific duration yields 2,9-dibutyl sebacate. This route represents a departure from the direct esterification of sebacic acid and involves carbon-carbon bond formation.

Exploration of Bio-based Feedstocks for Sebacic Acid Precursors in this compound Production

The primary precursor for this compound, sebacic acid, can be sourced from bio-based materials, contributing to more sustainable production pathways. Sebacic acid is naturally occurring and is most commonly derived from castor oil. Castor oil contains ricinoleic acid, which serves as a precursor to sebacic acid through processes such as alkaline cleavage. This origin from a renewable resource like castor oil makes sebacic acid, and consequently this compound produced from it, a more sustainable alternative compared to petrochemical-based plasticizers. Research also indicates the potential for chemoenzymatic routes to produce sebacic acid from vegetable oil, which can then be further processed enzymatically with butanol to obtain this compound. The increasing demand for sustainable materials is driving the use of sebacic acid from renewable sources in various applications.

Process Optimization and Scalability Studies for this compound Synthesis

Significant effort has been directed towards optimizing the synthesis of this compound to achieve high yields and enable scalable industrial production. Optimization studies typically focus on key reaction parameters such as catalyst type and concentration, temperature, reaction time, and the molar ratios of reactants.

Various catalytic systems have been investigated to improve the efficiency of the esterification reaction. These include traditional Brønsted acids, ionic liquids, and solid acid catalysts like phosphotungstic acid supported on activated carbon or rare earth solid acids. The choice of catalyst significantly impacts the optimal reaction conditions and the achievable yield. For instance, using a triethylamine-sulfuric(VI) acid catalyst, optimized conditions included a temperature of 90°C and a reaction time of 2 hours to achieve approximately 100% yield. With a rare earth solid acid catalyst, optimal conditions were found to be a catalyst dosage of 2.5%, a molar ratio of alcohol to acid of 3.0:1.0, a reaction temperature of 170°C, and a reaction time of 300 minutes, resulting in an esterification rate up to 97.72%.

Scalability studies have demonstrated the feasibility of producing this compound on a larger scale with consistent high yields. Kilogram-scale synthesis of this compound has been successfully performed, yielding a product with properties and purity comparable to those obtained on a smaller scale. The design of the process, including efficient separation and purification techniques, is crucial for industrial scalability.

Influence of Molar Ratios of Reactants

The molar ratio of reactants, specifically n-butanol to sebacic acid, plays a critical role in driving the esterification equilibrium towards the formation of this compound and achieving high yields. Studies have investigated the effect of varying this ratio on the reaction outcome.

Impact of Temperature and Reaction Time

Temperature and reaction time are critical parameters influencing the efficiency and yield of this compound synthesis. Studies have investigated the optimal ranges for these factors using different catalytic systems.

For instance, in a synthesis utilizing a rare earth solid acid catalyst (S2O82-/ZrO2-La2O3), an optimal reaction temperature of 170 °C and a reaction time of 300 minutes (5 hours) resulted in an esterification rate of up to 97.72% researchgate.net.

Another study employing phosphotungstic acid supported on activated carbon as a catalyst found optimal conditions at a reaction temperature range of 98-112 °C and a reaction time of 3.0 hours, achieving an esterification extent of up to 98.1% researchgate.net.

Research on the synthesis of sebacic acid esters using sulfuric acid as a catalyst indicated that high yields of diester were obtained at an optimal temperature of 120 °C for 4 hours insightsociety.org.

A recent study on a scalable DBS synthesis using a triethylamine-sulfuric(VI) acid catalyst achieved approximately 100% yield under optimized conditions of 90°C and a reaction time of 2 hours royalsocietypublishing.orgroyalsocietypublishing.org.

These findings highlight that the optimal temperature and reaction time for this compound synthesis are dependent on the specific catalyst used, with effective temperatures generally ranging from 90°C to 170°C and reaction times varying from 2 to 5 hours.

Catalyst Loading and Reusability in this compound Synthesis

Catalyst loading, referring to the amount of catalyst used relative to the reactants, significantly affects the reaction rate and yield. Additionally, the reusability of a catalyst is a crucial factor for the economic and environmental sustainability of the synthesis process.

In the synthesis of this compound using rare earth solid acid S2O82-/ZrO2-La2O3, an optimal catalyst dosage of 2.5% was reported to achieve a high esterification rate researchgate.net.

For the synthesis catalyzed by phosphotungstic acid supported on activated carbon, an optimal catalyst loading of 1.5 g with 25.3% loading relative to the amount of sebacic acid (0.08 mol) resulted in a high esterification extent researchgate.net. This catalyst was also reported to be recoverable researchgate.net.

A study using copper sulfate as a catalyst reported a catalyst dosage of 3.0 g for 0.05 mol of sebacic acid, achieving a conversion rate of 97.23% bloomtechz.com. The catalyst was found to be insoluble in the reaction liquid and remained in the reaction bottle for reuse bloomtechz.com.

Research exploring the use of ferric ammonium sulfate dodecahydrate as a catalyst also noted that after the reaction, the catalyst was insoluble in the reaction liquid and remained for reuse bloomtechz.com.

Some studies have specifically investigated catalyst reusability. For example, a nanobiocatalyst comprising lipase immobilized on multi-wall carbon nanotubes showed the possibility of being reused six times without significant loss of activity in the synthesis of diester plasticizers lookchem.comlookchem.com. While this specific study focused on dioctyl succinate (B1194679) synthesis, it demonstrates the potential for reusable biocatalysts in ester production.

Another report on the synthesis of this compound mentions that a tree ester catalyst was reused 5 times with almost no change in product yield guidechem.com. Strong acid cation exchange resins are also highlighted as reusable catalysts that are easy to separate from the reaction mixture guidechem.com.

These studies indicate that various catalysts used in this compound synthesis can be recovered and reused, contributing to more sustainable production methods. The optimal catalyst loading varies depending on the specific catalyst type and reaction conditions.

Summary of Selected Synthesis Conditions and Results

CatalystTemperature (°C)Reaction Time (h)Catalyst LoadingEsterification/Conversion (%)ReusabilitySource
Rare earth solid acid (S2O82-/ZrO2-La2O3)17052.5%~97.72Stable performance, regeneration capacity researchgate.net researchgate.net
Phosphotungstic acid on activated carbon98-11231.5 g / 0.08 mol sebacic acid (25.3% loading)~98.1Recoverable researchgate.net researchgate.net
Sulfuric acid12042% of diacidHigh yieldNot specified insightsociety.org
Copper sulfateNot specified33.0 g / 0.05 mol sebacic acid97.23Insoluble, remains for reuse bloomtechz.com bloomtechz.com
Ferric ammonium sulfate dodecahydrateNot specifiedNot specifiedCertain amountNot specifiedInsoluble, remains for reuse bloomtechz.com bloomtechz.com
Triethylamine-sulfuric(VI) acid90215 mol%~100Not specified royalsocietypublishing.orgroyalsocietypublishing.org
Tree ester catalystNot specified1.6Not specified96.2Reused 5 times with little yield change guidechem.com guidechem.com

Advanced Applications and Material Science of Dibutyl Sebacate

Dibutyl Sebacate (B1225510) as a Plasticizer in Polymer Science

Plasticizers are integral additives in polymer science, used to enhance the flexibility, softness, and processability of rigid polymers like polyvinyl chloride (PVC). royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org They function by diffusing between polymer chains, increasing the free volume and reducing the attractive forces between chains, which results in a decrease in the glass transition temperature (Tg) and improved workability. royalsocietypublishing.orgresearchgate.net Dibutyl sebacate is a notable example of an aliphatic diester plasticizer. royalsocietypublishing.orgjinlichemical.com

Polyvinyl Chloride (PVC) Plasticization with this compound

This compound is a very effective plasticizer for PVC, contributing excellent low-temperature resistance and maintaining flexibility across a wide temperature range. nih.gov It is compatible with PVC and can be used as a primary plasticizer. bonroy-hydrocarbonresin.com The compatibility of DBS with PVC can be estimated by comparing their Hansen solubility parameters, which indicate similar dispersion, polar, and hydrogen bond forces. royalsocietypublishing.org

Impact on Mechanical Properties of PVC (e.g., Flexibility, Breaking Stress, Hardness)

The addition of plasticizers like DBS to PVC significantly alters its mechanical properties, leading to increased flexibility and reduced stiffness. royalsocietypublishing.orgresearchgate.net Studies on DBS-plasticized PVC have shown enhanced performance in terms of mechanical properties. For instance, kilogram-scale production of DBS-plasticized PVC demonstrated a high extension of 350%, a breaking stress of 15.7 MPa, and a Shore A hardness of 80.2. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org These results suggest that DBS contributes to a material that is softer and more flexible compared to PVC plasticized with some conventional phthalates. royalsocietypublishing.orgresearchgate.net Softer PVC materials with lower hardness typically exhibit reduced tensile strength but higher extensibility. researchgate.net

Here is a table summarizing some mechanical properties of DBS-plasticized PVC:

PropertyValueStandard/ConditionSource
High Extension350% royalsocietypublishing.orgresearchgate.net
Breaking Stress15.7 MPa royalsocietypublishing.orgresearchgate.net
Shore A Hardness80.2Before migration test royalsocietypublishing.orgresearchgate.net
Shore A Hardness82.5After 2 days migration test researchgate.net
Migration Studies of this compound in Polymer Matrices

Plasticizer migration is a critical concern as most plasticizers are not chemically bonded to the polymer matrix and can leach out over time. researchgate.netresearchgate.net This migration can lead to a loss of flexibility, increased brittleness, and distortion of the material. researchgate.net Studies on DBS-plasticized PVC have evaluated plasticizer migration. Minimal plasticizer migration of 12.78% after 28 days was observed in DBS-plasticized PVC according to EN ISO 177:2017 standards. royalsocietypublishing.orgresearchgate.netfigshare.com The rate of plasticizer migration is influenced by factors such as the type and concentration of the plasticizer, its molecular weight, structure, polarity, and the compatibility with the polymer matrix. mdpi.com Higher affinity between the plasticizer and the polymer generally results in less migration. mdpi.com

Comparative Analysis with Phthalate (B1215562) Plasticizers (e.g., DEHP, DEHT)

Phthalate esters, such as di-2-ethylhexyl phthalate (DEHP) and di-2-ethylhexyl terephthalate (B1205515) (DEHT), have been widely used as PVC plasticizers. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org However, concerns regarding their toxicity and migration have led to restrictions on their use. royalsocietypublishing.orgresearchgate.netumweltprobenbank.de this compound is presented as an eco-friendly and effective alternative to toxic phthalates in PVC plasticization. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org Comparative studies indicate that DBS-plasticized PVC can outperform conventional phthalates like DEHT and DEHP in terms of mechanical properties and leakage. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgfigshare.com For example, DBS-plasticized PVC showed a Shore A hardness of 80.2, compared to 92.2 for DEHT and 87.0 for DEHP, indicating that DBS results in a softer, more flexible material. researchgate.net DBS also demonstrated minimal migration compared to conventional phthalates. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgfigshare.com

Here is a comparative data table based on research findings:

PlasticizerHigh Extension (%)Breaking Stress (MPa)Shore A HardnessPlasticizer Migration (28 days, %)Source
DBS35015.780.212.78 royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgfigshare.com
DEHTLower than DBSLower than DBS92.2Higher than DBS royalsocietypublishing.orgresearchgate.net
DEHPLower than DBSLower than DBS87.0Higher than DBS royalsocietypublishing.orgresearchgate.net

Note: Specific numerical values for High Extension and Breaking Stress for DEHT and DEHP were not available in the provided snippets, but the text indicates DBS outperforms them.

Role in Low-Temperature Flexibility of Polymers

This compound is particularly known for providing superior low-temperature flexibility properties to a variety of polymers, including PVC. kavyapharma.comchempoint.combonroy-hydrocarbonresin.compalmerholland.com This characteristic makes it a suitable plasticizer for applications requiring performance in cold environments, such as frost-resistant cables and aircraft interior parts. royalsocietypublishing.org Aliphatic dibasic esters, as a class, are recognized for their exceptional low-temperature properties. mst.dk The presence of linear hydrocarbon chains in the plasticizer molecule can contribute to increased flexibility at low temperatures. mst.dk

This compound in Food Contact Materials

This compound is authorized for use in the food packaging industry in several countries, including France, the US, and Italy. nih.gov It is considered suitable for packing materials that come into contact with food. kavyapharma.combonroy-hydrocarbonresin.comnayakem.com The low-temperature benefits of DBS make it an excellent choice for vinyl food contact films used in refrigeration. bonroy-hydrocarbonresin.compalmerholland.com Its use in food contact applications is supported by its non-toxic nature. kavyapharma.combonroy-hydrocarbonresin.com

Applications in Other Polymer Systems

Beyond its significant use in polyvinyl chloride (PVC), this compound is a recommended plasticizer for numerous other polymer systems, contributing valuable properties for diverse applications. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net

Cellulose (B213188) Esters (e.g., Cellulose Acetate (B1210297) Butyrate (B1204436), Cellulose Acetate Propionate (B1217596), Ethyl Cellulose)

This compound is effectively utilized as a plasticizer for cellulose esters, including cellulose acetate butyrate (CAB), cellulose acetate propionate (CAP), and ethyl cellulose (EC). atamanchemicals.comatamanchemicals.comnayakem.comchemceed.comkavyapharma.comwikipedia.orgspecialchem.comncats.iospecialchem.com It is compatible with cellulose-based plastics and is used in paint and varnish materials based on cellulose esters to provide coatings with high frost-resistance. atamanchemicals.comatamanchemicals.com

Research on ethyl cellulose has explored DBS as a plasticizer in the development of sustained-release formulations, particularly in pharmaceutical applications like film coatings for tablets, beads, and granules. atamanchemicals.comkavyapharma.comwikipedia.orgncats.iodrug-dev.com Studies have investigated the influence of DBS concentration on the properties of ethyl cellulose films. For instance, in the preparation of ethylcellulose latex by aqueous dispersions, DBS was used to evaluate film-formation properties and its effect on the glass transition temperature (Tg). jcsp.org.pk The addition of DBS was found to substantially reduce the Tg and softening temperature, indicating improved molecular mobility. jcsp.org.pk An optimized concentration of 50% (w/w) of the ethylcellulose concentration was selected for sustained-release mini-matrices produced by hot-melt extrusion. nih.gov Another study using a novel grade of ethylcellulose for dry powder coating utilized a combination of oleic acid and this compound as a plasticizer, evaluating its influence on the Tg and the long-term stability of extended-release coated multiparticulates. freundglobal.com The plasticizer combination resulted in a Tg similar to when DBS is used alone, effectively plasticizing the polymer for coherent film formation. freundglobal.com

Polyvinyl Butyral (PVB)

This compound is a recommended plasticizer for polyvinyl butyral (PVB). atamanchemicals.comatamanchemicals.comnayakem.comchemceed.comkavyapharma.comwikipedia.orgroyalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.netncats.iospecialchem.comspecialchem.com It is known for its compatibility with PVB and contributes to the desired properties in PVB applications. chempoint.comspecialchem.comspecialchem.com PVB used in applications like laminated safety glass often includes plasticizer additives, and this compound is among those that may be used. redalyc.org The presence of a plasticizer like DBS in PVB increases the mobility of polymer chains, influencing the glass transition temperature. redalyc.org

Polystyrene

This compound is also used as a plasticizer for polystyrene (PS). atamanchemicals.comatamanchemicals.comnayakem.comchemceed.comkavyapharma.comwikipedia.orgresearchgate.netspecialchem.comncats.io It is compatible with polystyrene, contributing to its application in various products. chempoint.comchemceed.comspecialchem.com

Synthetic Rubbers (e.g., Nitrile Rubber, Neoprene)

This compound is an effective plasticizer for many synthetic rubbers, notably nitrile rubber (NBR) and neoprene. atamanchemicals.comatamanchemicals.comnayakem.comchemceed.comkavyapharma.comwikipedia.orgresearchgate.netncats.iospecialchem.com It is compatible with nitrile rubber and neoprene, providing desirable properties such as good resistance to cold and oil. atamanchemicals.comatamanchemicals.comnayakem.compalmerholland.comchemceed.comkavyapharma.comwikipedia.orgspecialchem.comulprospector.comspecialchem.comchemceed.com DBS is described as an efficient, low-temperature plasticizer for nitrile and neoprene polymers, as well as SBR and butyl rubbers. specialchem.com It is used as a cold-resistant plasticizer for synthetic rubber, possessing good resistance to cold and oil resistivity. nayakem.comkavyapharma.comspecialchem.com

Acrylics

This compound is compatible with acrylics and is used as a plasticizer in acrylic polymer systems. chempoint.comatamanchemicals.compalmerholland.comchemceed.comroyalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.netncats.ioulprospector.comspecialchem.comchemceed.comspecialchem.com It is utilized in coatings based on acrylic resins. chempoint.comspecialchem.comspecialchem.com

Mechanistic Understanding of Plasticizer-Polymer Interactions (e.g., Dielectric Properties, Space Charge Distributions)

Plasticizers like this compound are incorporated into polymers to enhance flexibility, durability, and processability by lowering the glass transition temperature. kinampark.com They achieve this by forming secondary bonds with polymer chains, increasing the "free volume" and reducing polymer-polymer chain interactions, thereby allowing greater macromolecular mobility. kinampark.com

Studies investigating the effect of plasticizers on the electric-field-induced adhesion of dielectric polymer gels, such as those made from polyvinyl chloride (PVC), have included this compound (PVC-DBS) as a component. The chemical structure and molecular weight of plasticizers significantly influence the electric-field-induced adhesion of these gels. cornell.eduresearchgate.net Aliphatic ester plasticizers, including DBS, have been shown to result in larger electric-field-induced adhesion and higher dielectric constants in PVC gels compared to phthalate plasticizers. cornell.eduresearchgate.net This suggests that the nature of the plasticizer-polymer interaction affects the dielectric properties, which are key factors in determining electric-field-induced adhesion. cornell.edu Research indicates that the dielectric constant of PVC gels is strongly dependent on the interaction between the PVC chains and the plasticizer. researchgate.net The plasticizer contributes to dielectric strength not only through its inherent polarity but also by altering the relaxation process within the polymer. researchgate.net Strong interactions, such as those between the C-Cl group of PVC and the C=O group of the plasticizer, can influence dielectric properties. researchgate.net

This compound in Specialized Material Formulations

This compound is a versatile additive used in various specialized material formulations due to its plasticizing and lubricating properties. atamanchemicals.comcorrosionpedia.comstarskychemical.combluedolphinchemicals.com

Role in Adhesives and Sealants

This compound is utilized in adhesive and sealant formulations to provide flexibility and durability. corrosionpedia.comeastindiachemicals.comtaylorandfrancis.com Its inclusion can enhance the bonding strength of adhesives, contributing to their resistance to cracking or becoming brittle over time. eastindiachemicals.com In sealants, DBS helps maintain flexibility under varying temperature and environmental conditions. eastindiachemicals.com It is sometimes added to adhesive formulations to improve flexibility and bonding properties. starskychemical.com

Application in Paints and Varnishes

This compound is employed in the plasticization of paint and varnish materials, particularly those based on cellulose esters and polyvinyl chloride. atamanchemicals.comcorrosionpedia.comatamanchemicals.com It is added to improve the workability of paints, varnishes, adhesives, and printing inks with a cellulose ester and polyvinyl chloride base. corrosionpedia.com DBS provides coatings with high frost-resistance and can enhance flexibility and reduce brittleness. atamanchemicals.comstarskychemical.comatamanchemicals.com

Use as a Lubricant in Industrial Applications

This compound serves as a lubricant in various industrial applications. starskychemical.combluedolphinchemicals.comwikipedia.orgchemeurope.comchemceed.comulprospector.comsarneindustries.com It is used as an additive in lubricants and greases chemceed.comulprospector.com, providing superior lubrication performance due to its thermal stability and low volatility eastindiachemicals.com. Its low viscosity and good thermal stability make it suitable for use as a lubricant. starskychemical.com DBS can be used as a lubricant, particularly in grease formulations. chemceed.comulprospector.com

This compound as a Desensitizer in Propellants (e.g., Otto Fuel II)

This compound is notably used as a desensitizer in Otto Fuel II. wikipedia.orgwikipedia.orgatamanchemicals.comatamanchemicals.comwikipedia.orgchemeurope.comnih.govthegoodscentscompany.com Otto Fuel II is a monopropellant mixture primarily composed of propylene (B89431) glycol dinitrate (PGDN). wikipedia.orgchemeurope.comnih.gov this compound is added to PGDN along with a stabilizer (2-nitrodiphenylamine) to form Otto Fuel II. wikipedia.orgchemeurope.comnih.gov DBS accounts for approximately 22.5% to 23% by weight of the Otto Fuel II mixture, while PGDN is the chief component at about 75% to 76%. wikipedia.orgchemeurope.comnih.gov Its role as a desensitizer helps to control the explosive nature of the propellant. chemeurope.comcdc.gov

Environmental Fate, Transport, and Ecotoxicology of Dibutyl Sebacate

Biodegradation Pathways of Dibutyl Sebacate (B1225510)

Biodegradation is a significant process influencing the environmental fate of dibutyl sebacate. DBS is known to be readily biodegraded by a wide range of microorganisms. cdc.govpalmerholland.com

Microbial Degradation by Bacterial and Fungal Cultures

This compound has been shown to be degraded by pure bacterial and fungal cultures in laboratory settings. nih.govatamanchemicals.com Studies dating back to the 1960s and 1970s demonstrated the degradation of this compound by pure strains of the fungus Fusarium, as well as by other pure bacterial and fungal cultures over incubation periods of 1 to 4 weeks. nih.gov This suggests that microbial activity plays a key role in the breakdown of DBS in the environment.

Factors Influencing Biodegradation Rates

The rate of biodegradation of organic compounds, including plasticizers like this compound, can be influenced by various environmental conditions. Factors such as the presence and activity of specific microbial populations, temperature, pH, nutrient availability, and the concentration of the compound itself can affect the rate and extent of biodegradation. plymouth.ac.uk While specific detailed studies on the influence of all these factors on DBS biodegradation are not extensively detailed in the provided snippets, the general principles of microbial degradation suggest their relevance. The readiness with which DBS is biodegraded by pure cultures indicates that favorable environmental conditions would likely enhance its degradation in natural settings. nih.govatamanchemicals.comcdc.gov

Identification of Biodegradation Intermediates

The biodegradation process of esters like this compound typically begins with the hydrolysis of the ester bonds. smolecule.comcsic.es This hydrolysis can lead to the formation of intermediate products. For this compound, the expected hydrolysis products are sebacic acid and butanol. atamanchemicals.comsmolecule.comatamanchemicals.com Research on the synthesis of this compound also identifies mono-n-butyl sebacate as an intermediate product, which could also be relevant in biodegradation pathways. royalsocietypublishing.org Tracking these intermediates can help elucidate the specific biochemical pathways involved in the microbial degradation of DBS. High-resolution LC-MS has been suggested as a technique to track degradation intermediates and validate pathways for similar compounds.

Environmental Distribution and Partitioning

The distribution and partitioning of this compound in the environment are influenced by its physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (log Kow). This compound is characterized by low water solubility and a relatively high log Kow, suggesting a tendency to partition into organic phases. chemos.depalmerholland.comthegoodscentscompany.com

Adsorption to Suspended Solids and Sediment

Based on its estimated organic carbon-water (B12546825) partition coefficient (Koc) of 575, this compound is expected to adsorb to suspended solids and sediment in aquatic environments. atamanchemicals.comatamanchemicals.comnih.gov This indicates that a significant portion of the compound released into water bodies is likely to associate with particulate matter, potentially leading to its accumulation in bottom sediments. atamanchemicals.comatamanchemicals.comnih.gov The estimated Koc value also suggests low mobility in soil. atamanchemicals.comatamanchemicals.comnih.gov

Data Table: Estimated Partitioning Coefficients for this compound

PropertyValueSource
Log Kow6.3Estimated palmerholland.com, ECHA chemos.de
Koc575 (estimated)SRC atamanchemicals.comatamanchemicals.comnih.gov
Water Solubility40 mg/l (20 °C) atamanchemicals.comatamanchemicals.comnih.gov, < 0.05 mg/l (20 °C, pH 6.4) palmerholland.comExperimental palmerholland.comatamanchemicals.comatamanchemicals.comnih.gov

Volatilization from Water and Soil Surfaces

Volatilization of this compound from water surfaces is not expected to be a significant fate process. atamanchemicals.comatamanchemicals.comnih.gov This is based on its estimated Henry's Law constant of 4.8 x 10⁻⁸ atm-cu m/mole, calculated from its vapor pressure and water solubility. atamanchemicals.comatamanchemicals.comnih.gov Similarly, volatilization from moist soil surfaces is not anticipated to be an important environmental fate process given this Henry's Law constant. atamanchemicals.comatamanchemicals.comnih.gov Volatilization from dry soil surfaces is also not expected, based on its vapor pressure. atamanchemicals.comatamanchemicals.comnih.gov

Data Table: Volatilization Parameters for this compound

PropertyValueSource
Henry's Law Constant4.8 x 10⁻⁸ atm-cu m/mole (estimated)SRC atamanchemicals.comatamanchemicals.comnih.gov
Vapor Pressure4.7 x 10⁻⁶ mm Hg at 25 °C atamanchemicals.comatamanchemicals.comnih.gov, < 0.001 Pa (25°C) palmerholland.comExperimental palmerholland.comatamanchemicals.comatamanchemicals.comnih.gov

Bioconcentration Potential in Aquatic Organisms

The potential for bioconcentration of this compound in aquatic organisms is considered moderate based on an estimated Bioconcentration Factor (BCF) of 77. atamanchemicals.comatamanchemicals.comnih.gov However, another estimated BCF value of 281 has also been reported, and according to one classification scheme, a BCF of 77 suggests a low potential for bioconcentration. palmerholland.comnih.gov The substance is reported to fulfill the very bioaccumulative criterion according to ECHA data. chemos.de Despite this, some assessments suggest bioaccumulation is not expected to occur. palmerholland.com

Data Table: Bioconcentration Factor for this compound

PropertyValueSourceClassification Implication
Bioconcentration Factor (BCF)77 (estimated) atamanchemicals.comatamanchemicals.comnih.govSRC atamanchemicals.comatamanchemicals.comnih.govModerate potential atamanchemicals.comatamanchemicals.comnih.gov, Low potential nih.gov
Bioconcentration Factor (BCF)281 (calculated) palmerholland.comCalculated palmerholland.comBioaccumulation not expected palmerholland.com

Ecotoxicological Impact Assessments

Ecotoxicological assessments evaluate the potential harm of this compound to various organisms in the environment.

Effects on Aquatic Life

This compound may cause long-lasting harmful effects to aquatic life. chemos.de However, some studies indicate that no toxic effects occur within the range of its solubility for fish, crustaceans, and algae. palmerholland.com For instance, studies on Zebra fish (Brachydanio rerio) showed an LC50 > 10000 mg/l, on Daphnia magna (Water flea) an EC50 > 1000 mg/l, and on Desmodesmus subspicatus (algae) an ErC50 > 1000 mg/l. palmerholland.com The product is generally not considered harmful to aquatic organisms or expected to cause long-term adverse effects in the environment according to some assessments. palmerholland.com

Data Table: Acute Aquatic Toxicity Endpoints for this compound

OrganismEndpointValueSource
Fish (Brachydanio rerio)LC50> 10000 mg/l palmerholland.com
Crustacea (Daphnia magna)EC50> 1000 mg/l palmerholland.com
Algae (Desmodesmus subspicatus)ErC50> 1000 mg/l palmerholland.com

Terrestrial Ecotoxicity Studies

Limited experimental data are available on the toxicity of this compound to terrestrial organisms. However, studies on the acute toxicity to earthworms (Eisenia fetida) for the category of linear phthalate (B1215562) esters (which includes this compound) show LC50 values well above 100 mg/kg soil dry weight. europa.eu Based on the ready biodegradability and absence of bioaccumulation potential, members of this category, including this compound, are not expected to pose a significant risk to terrestrial organisms. europa.eu

Toxicological Profile and Mechanistic Studies of Dibutyl Sebacate

General Toxicity and Systemic Effects of Dibutyl Sebacate (B1225510)

Acute Toxicity (Oral, Dermal, Inhalation)

Studies indicate that dibutyl sebacate exhibits low acute toxicity across oral, dermal, and inhalation routes in animal models. The acute oral toxicity of DBS is considered very low. atamanchemicals.comcpsc.gov An oral LD50 in rats was reported as >5 mL/kg (>4700 mg/kg), though experimental details were limited in this specific study. cpsc.gov Another study in rats reported that all animals survived a single oral dose of 16,000 mg/kg, while all died at 32,000 mg/kg. cpsc.govnih.gov Minimal decreased body weight gain was observed at 8000 and 16,000 mg/kg in rats. cpsc.gov In mice, an oral LD50 of >32 mL/kg (30,080 mg/kg) has been reported. cpsc.gov

For dermal exposure, DBS was found to be not irritating in rabbits, with only slight erythema observed in one animal at 24 hours in one study. cpsc.gov Other studies also reported slight dermal irritation in rabbits and guinea pigs, but lacked experimental details. cpsc.gov

Acute inhalation toxicity data for DBS is limited. DBS has not been tested at sufficiently high concentrations in air to determine its toxicity via the inhalation route. cpsc.gov

Subchronic and Chronic Toxicity Studies in Animal Models

Subchronic and chronic toxicity studies in animal models, primarily rats and dogs, have shown relatively low toxicity for this compound via the oral route. fda.gov In 26-week oral gavage studies in rats and dogs, both species were administered DBS at doses of 0, 100, 300, and 1000 mg/kg. fda.gov In rats, slight non-dose-dependent increases in thinning hair coat in males and discoloration of the perineal area in females were observed at the mid and high doses, but these findings were not considered adverse and no associated pathology was noted. fda.gov No other treatment-related findings were observed in rats or dogs in these studies. fda.gov The No Observed Adverse Effect Level (NOAEL) in both rat and dog 26-week studies was 1000 mg/kg, the highest dose tested. fda.gov

Older studies, while not fully up to current standards, also suggested low general toxicity. fda.gov For instance, dietary administration of DBS up to 6.25% (approximately 4312 mg/kg/day) for 2 years in rats showed no effects on weight, hematologic, or bone marrow parameters, although some isolated inflammatory changes in the lungs, nephrosis, and fatty livers were noted at the highest dose. cpsc.govnih.gov

Impact on Organ Systems (e.g., Hepatic, Musculoskeletal, Respiratory, Cardiovascular)

Based on available studies, this compound appears to have a limited impact on major organ systems at tested doses in general toxicity studies. In the 26-week oral studies in rats and dogs, no treatment-related findings affecting organ systems were noted at doses up to 1000 mg/kg. fda.gov Older chronic studies in rats at very high dietary levels (up to 6.25%) indicated some isolated inflammatory changes in the lungs, nephrosis, and fatty livers at the highest dose. cpsc.govnih.gov However, these studies were conducted prior to modern test methods and had limitations in the extent of tissue evaluation. cpsc.gov

Specifically regarding certain organ systems:

Hepatic: Fatty livers were observed at the highest dose (6.25% in diet) in an older 2-year rat study. cpsc.govnih.gov However, modern 26-week studies did not report hepatic effects at doses up to 1000 mg/kg. fda.gov

Musculoskeletal: No studies were located specifically regarding musculoskeletal effects in animals after inhalation exposure to this compound. govinfo.gov

Respiratory: Isolated inflammatory changes in the lungs were noted at the highest dose in an older 2-year rat study. cpsc.govnih.gov No studies were located regarding respiratory effects in animals after inhalation exposure to this compound. govinfo.gov

Cardiovascular: No studies were located regarding cardiovascular effects in animals following inhalation exposure to this compound. govinfo.gov

Reproductive and Developmental Toxicity of this compound

The reproductive and developmental toxicity of this compound has been investigated in animal models, primarily rats and rabbits. cpsc.govfda.gov

Fertility and Early Embryonic Development Studies

Fertility and early embryonic development studies in rats have shown no adverse effects of this compound on these endpoints at doses up to 1000 mg/kg. cpsc.govfda.gov In a rat fertility study, males and females were treated with DBS up to the limit dose of 1000 mg/kg. fda.gov No effects were observed on body weight, food consumption, clinical signs in pregnant dams, or any fertility endpoints in either sex. fda.gov The NOAEL for maternal toxicity and effects on male and female fertility in this study was 1000 mg/kg, the highest dose tested. fda.gov

Embryo-Fetal Development Studies

Embryo-fetal development studies in rats and rabbits have also indicated low developmental toxicity for this compound. cpsc.govfda.gov In a GLP-compliant embryofetal development study in Sprague Dawley rats, pregnant rats were treated with 0, 100, 300, or 1000 mg/kg/day DBS during gestation days 6-17. cpsc.gov No treatment-related effects were noted in pregnant dams or on any of the Cesarean section parameters examined. fda.gov The NOAEL for maternal toxicity and developmental toxicity in this rat study was 1000 mg/kg, the highest dose tested. cpsc.govfda.gov

In a similar embryofetal development study in rabbits, pregnant rabbits were treated with 0, 100, 300, or 1000 mg/kg DBS. fda.gov The NOAEL for embryofetal development in the rabbit study was 1000 mg/kg. fda.gov

However, one older study in rats using a very high dietary level (6.25%, approximately 4312 mg/kg/day) reported the single dose tested as a developmental LOAEL based on aborted litters, although this was considered likely secondary to maternal toxicity observed at this high dose. cpsc.gov This study had limitations, including a small control group size and minimal reporting of endpoints. cpsc.gov

Based on the available data from modern studies, this compound is considered to have acceptable safety margins for male and female fertility and embryofetal development in rats and rabbits. fda.gov

Here is a summary of key toxicity study findings in a table format:

Study TypeSpeciesRouteNOAEL (mg/kg)LOAEL (mg/kg)Key Findings
Acute Oral ToxicityRatOral-32,000Mortality at 32,000 mg/kg; minimal decreased body weight gain at 8000 and 16,000 mg/kg. cpsc.govnih.gov
Acute Oral ToxicityRatOral>4700-Considered very low acute oral toxicity. cpsc.gov
Acute Oral ToxicityMouseOral>30,080-LD50 >32 mL/kg. cpsc.gov
26-Week ToxicityRatOral1000-No treatment-related findings except slight, non-adverse changes in hair coat and perineal area. fda.gov
26-Week ToxicityDogOral1000-No treatment-related findings. fda.gov
Fertility and Early Embryonic DevelopmentRatOral1000-No effects on fertility endpoints or maternal toxicity. cpsc.govfda.gov
Embryo-Fetal DevelopmentRatOral1000-No effects on maternal or developmental toxicity endpoints. cpsc.govfda.gov
Embryo-Fetal DevelopmentRabbitOral1000-NOAEL for embryofetal development. fda.gov
2-Year Chronic Toxicity (Older Study)RatDietary-~4312Isolated inflammatory lung changes, nephrosis, fatty livers at highest dose; developmental LOAEL (aborted litters) likely secondary to maternal toxicity. cpsc.govnih.gov

Intergenerational Effects

Information specifically on the intergenerational effects of this compound is limited in the provided search results. One source mentions a study where a slight depression of body weight was observed in the offspring of parental animals that consumed large amounts of this compound prior to conception nih.gov.

Genotoxicity and Mutagenicity Assessments

The weight of evidence suggests that this compound does not cause gene mutations or chromosome damage cpsc.gov. Studies, including an in vivo micronucleus study in mice and a sex-linked recessive lethal mutation study in Drosophila, were negative for genotoxic effects of this compound epa.gov. A literature-based assessment also indicates that this compound is negative for genotoxic potential fda.gov.

Mechanistic Investigations of this compound Toxicity

Mechanistic studies investigating the toxicity of this compound are not extensively detailed in the provided information, and one source notes that a mode of action evaluation is not possible due to the very low toxicity and few reported adverse effects cpsc.gov.

Endocrine Activity and Receptor Interactions (e.g., Estrogenic, Androgenic Potential)

In light of concerns regarding the endocrine activity of some plasticizers, particularly phthalates, studies have investigated the estrogenic and androgenic potential of this compound cpsc.govresearchgate.net. One study evaluated the estrogenic potential of DBS using the E-screen assay with MCF-7 breast tumor-derived cells cpsc.gov. This compound in ethanol (B145695) did not stimulate the growth of these cells, indicating a lack of estrogenic activity cpsc.gov. No androgenic or antiandrogenic activity was shown for several plasticizers, including alternatives to phthalates, in MDA-kb2 cells researchgate.net.

Metabolic Pathways and Hydrolysis Products (e.g., Sebacic Acid, Butanol)

While no standard toxicokinetic studies have been conducted with this compound, some specialized metabolism studies are available cpsc.gov. Pancreatic lipase (B570770) has been shown to hydrolyze DBS in vitro cpsc.gov. Hydrolysis of DBS to sebacic acid and butanol (presumably n-butanol) has been reported in intestinal fluid cpsc.gov. Metabolism simulators predict the hydrolysis of this compound to the corresponding monoester (sebacic acid monobutyl ester), releasing butanol epa.gov. Butanol is further metabolized by alcohol dehydrogenase to butyraldehyde (B50154) and by aldehyde dehydrogenase to butyric acid, which is subsequently metabolized via β-oxidation to carbon dioxide and water epa.gov. Other predicted metabolites include mono- and di-esters, carboxylic acids, and aldehydes epa.gov.

Cellular and Molecular Responses

Limited information is available on the specific cellular and molecular responses to this compound exposure. One study mentioned a comparison of the concentration that reduced cell growth by 50% (ID50) for DBS and ATBC in different cell lines, noting that the ID50 for DBS was at least 20-fold higher (indicating lower toxicity) than for ATBC for each cell line cpsc.gov.

Potential for DNA Damage

The weight of evidence suggests that this compound does not cause DNA damage cpsc.gov. Genotoxicity assessments, including in vivo and in vitro studies, have indicated that DBS is negative for mutagenic potential and chromosome damage cpsc.govepa.govfda.gov.

Regulatory Science and Risk Assessment of Dibutyl Sebacate

Regulatory Frameworks and Guidelines for Dibutyl Sebacate (B1225510) Use

The use of dibutyl sebacate is governed by various regulatory frameworks and guidelines across different regions and sectors. These regulations aim to assess and manage potential risks associated with its production, use, and disposal. This compound is a REACH Registered Substance, indicating its regulation within the European Union. nih.gov It is also listed in the Australian Inventory of Industrial Chemicals. nih.gov In the United States, DBS is subject to regulations by the Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA). nih.govdatahorizzonresearch.com

Regulatory bodies establish guidelines for the acceptable uses and limitations of DBS based on scientific assessments of its properties and potential effects. These guidelines often specify purity requirements, migration limits in contact materials, and approved applications.

Hazard Identification and Risk Characterization

Hazard identification for this compound involves evaluating its intrinsic properties and potential to cause adverse effects under specific conditions. Risk characterization combines hazard information with exposure data to estimate the potential for harm.

Studies have been conducted to assess the potential hazards of DBS. For instance, an in vivo micronucleus study in mice exposed to this compound was negative for chromosomal aberrations. epa.gov While some sources mention classifications related to irritation and potential aquatic toxicity, a comprehensive hazard characterization considers various endpoints. hpc-standards.comtcichemicals.com The risk assessment process involves evaluating the likelihood and severity of potential adverse effects occurring under real-world exposure scenarios.

Exposure Assessment Methodologies

Exposure assessment is a critical component of risk assessment, aiming to determine the extent to which humans and the environment may come into contact with this compound. Methodologies for exposure assessment vary depending on the potential routes of exposure and the application of DBS.

For food contact materials, exposure can be estimated by measuring the migration of DBS from the packaging into food simulants under various conditions. nih.gov Analytical methods like high-resolution gas chromatography (HRGC)/FID have been used to detect this compound in packaged foods. nih.gov For occupational settings, exposure can occur through inhalation and dermal contact, and assessment may involve air monitoring and dermal exposure measurements. nih.gov this compound has also been detected in environmental matrices such as drinking water and seawater, indicating potential environmental exposure routes. nih.govnih.gov

Safety Margins and Acceptable Daily Intakes

Safety margins and Acceptable Daily Intakes (ADIs) are established to ensure that exposure levels are below those considered to pose a significant health risk. An ADI represents the amount of a substance that can be consumed daily over a lifetime without posing an appreciable health risk.

For this compound used as a flavoring agent, the Joint Expert Committee on Food Additives (JECFA) has concluded that there is no safety concern at current levels of intake. who.int In some assessments, a No Observed Effect Level (NOEL) from animal studies is used to derive safety margins by comparing it to estimated human exposure levels. inchem.org For example, a NOEL of 6200 mg/kg body weight per day for this compound in a two-year rat study has been noted in the context of evaluating related substances. inchem.org

Regulatory Status in Specific Applications (e.g., Food Contact, Medical Devices, Pharmaceuticals)

This compound has specific regulatory statuses depending on its intended application.

Food Contact: this compound is permitted for use in plastics intended to come into contact with food under regulations such as Commission Regulation (EU) No 10/2011 in Europe and in accordance with FDA regulations in the United States, specifically listed in 21 CFR 172.515 as a synthetic flavoring substance and adjuvant. polynt.comfda.govecfr.gov It is also approved for use in specific food contact materials like polyvinylidene fluoride (B91410) (PVDF) plastic in China, with a specified migration limit. packaginglaw.com

Medical Devices: DBS is used as a plasticizer in medical devices and tubing and is permitted in this field. polynt.comatamanchemicals.comncats.io

Pharmaceuticals: this compound is used as a pharmaceutical excipient, for instance, as a plasticizer for film coatings of tablets, beads, and granules. atamanchemicals.comncats.ioatamanchemicals.com It is mentioned in the National Formulary (NF) monograph of the US Pharmacopoeia (USP), which provides quality standards for pharmaceutical ingredients. polynt.comsigmaaldrich.com

Compliance with International Regulations (e.g., REACH, FDA, EPA)

Compliance with international regulations like REACH, FDA, and EPA is essential for the global trade and use of this compound.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): this compound is a registered substance under REACH in the EU, requiring manufacturers and importers to provide information on its properties and uses to the European Chemicals Agency (ECHA). nih.gov

FDA (Food and Drug Administration): The FDA regulates the use of this compound in food contact materials and as a direct food additive in the United States, as outlined in the Code of Federal Regulations. nih.govinchem.orgfda.gov

EPA (Environmental Protection Agency): The EPA has assessed this compound and designated it as a low-priority substance under the Toxic Substances Control Act (TSCA), indicating that a risk evaluation is not warranted at this time based on available information. nih.govepa.govregulations.gov

Stringent regulatory requirements from these bodies influence the production, use, and market access of this compound globally. datahorizzonresearch.com

Emerging Research Areas and Future Directions

Development of Novel Biodegradable and Sustainable Dibutyl Sebacate (B1225510) Derivatives

Research is increasingly focused on developing biodegradable and sustainable alternatives to traditional plasticizers, including exploring novel derivatives of dibutyl sebacate. The drive for such derivatives stems from increasing environmental concerns and the demand for eco-friendly materials. openpr.complymouth.ac.uk Sebacic acid, a key precursor for DBS, can be derived from renewable sources like castor oil, which aligns with the goal of developing bio-based chemicals. openpr.comroyalsocietypublishing.org Studies are investigating the synthesis of sebacic acid derivatives, including esters like this compound, for use in biodegradable polymers. openpr.complymouth.ac.uk For instance, sebacic acid derivatives are being explored for the manufacture of biopolymers with desirable mechanical properties. openpr.com The development of scalable synthesis methods for DBS that are both economically viable and environmentally friendly is also a subject of ongoing research. royalsocietypublishing.orgfigshare.comresearchgate.net

Advanced Analytical Techniques for this compound Detection and Quantification in Complex Matrices

Accurate detection and quantification of this compound in various complex matrices are crucial for environmental monitoring, food safety, and pharmaceutical quality control. Research is advancing analytical techniques to improve sensitivity, selectivity, and efficiency. Gas chromatography (GC), often coupled with mass spectrometry (MS) or flame ionization detection (FID), is a commonly used technique for DBS analysis. nih.govmedcraveonline.com High-resolution gas chromatography (HRGC)/FID has been used to detect DBS in packaged foods. nih.gov GC/MS has been employed for detecting DBS in seawater and advanced waste treatment effluent water. nih.gov Supercritical fluid extraction coupled with supercritical fluid chromatography and MS detection has also been explored for analyzing components of complex solid matrices, which could be applicable to DBS. nih.gov Potentiometric sensors utilizing membranes containing DBS as a solvent mediator are also being developed for the quantification of various substances in complex samples, including biological matrices like blood serum and urine. taylorandfrancis.comabechem.com

Here is a table summarizing some analytical techniques used for DBS detection:

TechniqueApplication Matrix ExamplesDetection Limit/SensitivityReferences
High-Resolution Gas Chromatography (HRGC)/FIDPackaged foodsLow ppb nih.gov
Gas Chromatography (GC)/MSSeawater, effluent waterNot specified nih.gov
Potentiometric Sensors (with DBS in membrane)Biological samples (blood serum, urine)Micromolar range abechem.com
Gas Chromatography (GC)Delayed release tablets (plasticizer analysis)0.08 mg/mL (LOQ) medcraveonline.com

Computational Modeling and QSAR Studies for Predicting this compound Properties and Effects

Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, plays a significant role in predicting the physicochemical properties and potential effects of chemical compounds like this compound. QSAR models establish relationships between chemical structures and their properties or biological activities. marquette.eduresearchgate.net These models can be used to predict environmental fate and toxicity, helping to fill data gaps where experimental data is limited. QSAR studies can utilize various descriptors, such as molecular weight, log Kow, and acid/base strength, to predict endpoints. For instance, QSAR models have been used in toxicological property prediction. researchgate.net Computational approaches, such as molecular dynamics simulations and density functional theory (DFT), can also be applied to analyze potential environmental biodegradation pathways of compounds like DBS.

Pharmacokinetic and Pharmacodynamic Studies in Biomedical Applications (excluding dosage/administration)

This compound is utilized in pharmaceutical applications, particularly as a plasticizer in film coatings for oral dosage forms like tablets, beads, and granules. wikipedia.orgatamanchemicals.comwikipedia.org Research in this area includes investigating the influence of plasticizers like DBS on drug release from polymeric formulations. researchgate.nettaylorandfrancis.com Studies explore how the presence of DBS affects the properties of composite materials used in biomedical applications, such as superabsorbents containing chitosan, and how this impacts their performance, like swelling behavior. researchgate.net The interaction between plasticizers and polymers in pharmaceutical formulations and their effect on properties like glass transition temperature and drug release rate are also subjects of research. researchgate.nettaylorandfrancis.com

Exploration of this compound in Nanomaterials and Advanced Formulations

This compound is being explored for its potential incorporation into nanomaterials and advanced formulations across various fields. Its properties, such as low volatility and compatibility, make it suitable for use in specialized formulations. datahorizzonresearch.comimarcgroup.com Research is investigating the use of DBS in advanced lubricants and specialized personal care formulations. datahorizzonresearch.com There is also interest in exploring its potential in new, high-performance specialty chemicals and functional materials. datahorizzonresearch.com While direct research on DBS specifically in nanomaterials is less prominent in the provided results, the broader application of sebacate esters in novel materials and formulations suggests potential for DBS in this area. For example, sebacic acid derivatives are used in biopolymer production, which can involve nanomaterial structures. openpr.com

Research into the Circular Economy and End-of-Life Management of this compound-Containing Products

Research into the circular economy and the end-of-life management of products containing chemicals like this compound is gaining importance. The goal is to minimize waste and efficiently manage material flows throughout their life cycles. hbm4eu.euenergy.gov This includes addressing the challenges of recycling products that contain chemical additives. hbm4eu.euresearchgate.netnih.gov While information specifically on the disposal or treatment of this compound in waste streams is limited in the provided results, the broader context of circular economy research for chemicals in products, particularly plastics, is relevant. acs.orgcdc.gov Efforts are focused on improving the traceability of chemicals in end-of-life products and developing methods to remove hazardous substances from material flows intended for recycling. hbm4eu.euresearchgate.net The design of products for durability, reusability, and recyclability is a key aspect of the circular economy, which impacts how chemicals within these products are managed at their end of life. hbm4eu.eueuropa.eupubaffairsbruxelles.eu

Q & A

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of dibutyl sebacate in polymer applications?

To characterize DBS in polymer matrices, researchers should employ gas chromatography-mass spectrometry (GC-MS) for purity assessment and Fourier-transform infrared spectroscopy (FTIR) to confirm ester functional groups. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for evaluating thermal stability and plasticizing efficiency. The U.S. EPA’s hazard evaluation framework recommends cross-referencing analog data (e.g., dibutyl adipate) to validate findings when DBS-specific data are limited .

Q. How can researchers design toxicity screening protocols for this compound in mammalian cell models?

Standardized protocols include acute toxicity assays (e.g., OECD Test Guideline 423) and subchronic studies using rodent models. For in vitro assessments, prioritize mitochondrial membrane potential assays and cytokine profiling to evaluate cellular stress responses. The EPA’s hazard screening process emphasizes using analogs (e.g., diisopropyl sebacate) to fill data gaps in developmental toxicity endpoints .

Q. What databases and search strategies are essential for compiling literature on this compound’s environmental fate?

Researchers should query peer-reviewed databases (e.g., PubMed, TOXNET) using terms like “this compound biodegradation” or “DBS aquatic toxicity”. Grey literature sources, such as OECD SIDS reports and NTP databases, provide supplementary data on persistence and bioaccumulation. The EPA’s structured search strategy (Table C.1–C.3) highlights the use of CASRN (109-43-3) and analog CASRNs for comprehensive retrieval .

Advanced Research Questions

Q. How can computational models resolve contradictions in this compound’s bioaccumulation potential across studies?

Discrepancies in bioaccumulation factors (BCF) may arise from variations in test organisms or environmental conditions. Advanced quantitative structure-activity relationship (QSAR) models, such as those in the EPA’s QSAR Toolbox, can predict BCF values by comparing DBS’s log Kow (octanol-water partition coefficient) with structurally similar diesters. Molecular dynamics simulations further clarify interactions with lipid bilayers, addressing mechanistic inconsistencies .

Q. What strategies optimize this compound’s role in transdermal drug delivery systems while minimizing skin permeability variability?

Orthogonal experimental designs (e.g., factorial or response surface methodologies) are critical. A 2006 study using Franz diffusion cells demonstrated that methacrylic acid copolymers and adhesion enhancers significantly influence DBS’s permeation rate. Researchers should prioritize DOE (Design of Experiments) to balance copolymer ratios (e.g., 1:4 Eudragit) and DBS concentrations (e.g., 45%) while validating results via HPLC quantification .

Q. How do researchers validate this compound’s low neurotoxicity concern using new approach methodologies (NAMs)?

Q. What analytical frameworks address data gaps in this compound’s immunotoxicity and respiratory sensitization potential?

Leverage tiered testing strategies:

  • Tier 1 : Use in chemico assays (e.g., Direct Peptide Reactivity Assay) to predict protein binding.
  • Tier 2 : Apply genomic tools (e.g., keratinocyte gene expression profiling) to identify pro-inflammatory markers.
    The EPA’s hazard evaluation notes the absence of structural alerts for respiratory sensitization in QSAR models, supporting a low-conclusion threshold .

Methodological Guidance for Contradictory Data

  • Analog Data Integration : When DBS-specific data are sparse, use analogs (e.g., dibutyl adipate) with aligned physicochemical properties (Table 5). Validate relevance via molecular similarity indices (e.g., Tanimoto coefficients >0.85) .
  • Weight-of-Evidence Analysis : For conflicting ecotoxicity results, apply the EPA’s low-concern criteria (Table 4), prioritizing studies with standardized test conditions (e.g., OECD guidelines) over exploratory assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.